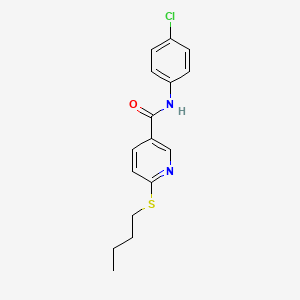
6-(butylsulfanyl)-N-(4-chlorophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(butylsulfanyl)-N-(4-chlorophenyl)nicotinamide is an organic compound that belongs to the class of nicotinamides It features a nicotinamide core with a butylsulfanyl group at the 6-position and a 4-chlorophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(butylsulfanyl)-N-(4-chlorophenyl)nicotinamide typically involves the following steps:
Formation of 6-(butylsulfanyl)nicotinic acid: This can be achieved by reacting 6-chloronicotinic acid with butylthiol in the presence of a base such as potassium carbonate.
Conversion to 6-(butylsulfanyl)nicotinoyl chloride: The 6-(butylsulfanyl)nicotinic acid is then converted to its corresponding acid chloride using thionyl chloride.
Amidation: The final step involves reacting the 6-(butylsulfanyl)nicotinoyl chloride with 4-chloroaniline to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
6-(butylsulfanyl)-N-(4-chlorophenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the nicotinamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the 4-chlorophenyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural similarity to other bioactive nicotinamides.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the function of nicotinamide-related enzymes and pathways.
Mechanism of Action
The mechanism of action of 6-(butylsulfanyl)-N-(4-chlorophenyl)nicotinamide would depend on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The butylsulfanyl and 4-chlorophenyl groups could influence its binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 6-(methylsulfanyl)-N-(4-chlorophenyl)nicotinamide
- 6-(ethylsulfanyl)-N-(4-chlorophenyl)nicotinamide
- 6-(propylsulfanyl)-N-(4-chlorophenyl)nicotinamide
Uniqueness
6-(butylsulfanyl)-N-(4-chlorophenyl)nicotinamide is unique due to the presence of the butylsulfanyl group, which can impart different physicochemical properties compared to its methyl, ethyl, or propyl analogs. This can affect its solubility, stability, and interaction with biological targets, making it a compound of interest for further study.
Properties
IUPAC Name |
6-butylsulfanyl-N-(4-chlorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-2-3-10-21-15-9-4-12(11-18-15)16(20)19-14-7-5-13(17)6-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQORRGSGGCXFOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














